molecular formula C13H17NO5 B5772106 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid

4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid

Cat. No. B5772106
M. Wt: 267.28 g/mol
InChI Key: MFOUOORWVOMNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMOBA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve its effects on oxidative stress, apoptosis, and inflammation. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to induce apoptosis in cancer cells, potentially through its effects on mitochondrial function. Finally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and protect against neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is its stability and purity, which makes it suitable for use in a variety of assays and experiments. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been extensively studied, and its effects have been well-characterized, making it a useful tool for research. However, one limitation of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid and its effects on cellular function. Finally, there may be other potential applications for 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid that have not yet been explored, such as its effects on metabolism or immune function.

Synthesis Methods

4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with L-proline, followed by reduction and acylation. The resulting compound has been shown to be highly pure and stable, making it suitable for use in research applications.

Scientific Research Applications

4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to inhibit the growth and proliferation of cancer cells, potentially through its effects on oxidative stress and apoptosis. In inflammation research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential as an anti-inflammatory agent. In neurodegenerative disease research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to protect against neuronal damage and improve cognitive function in animal models, suggesting that it may have potential as a neuroprotective agent.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOUOORWVOMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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